molecular formula C13H15ClN2O2S2 B8361383 3-Chloro-N-(4-isopropyl-1,3-thiazol-2-yl)-2-methylbenzenesulfonamide

3-Chloro-N-(4-isopropyl-1,3-thiazol-2-yl)-2-methylbenzenesulfonamide

Cat. No. B8361383
M. Wt: 330.9 g/mol
InChI Key: ZMOURMHOEOISKY-UHFFFAOYSA-N
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Patent
US07125900B2

Procedure details

The title compound was prepared from 4-isopropyl-1,3-thiazol-2-ylamine (METHOD I) and 3-chloro-2-methylbenzenesulfonyl chloride according to METHOD A, white foam, 80 mg (48% yield): HRMS Calcd (found) for C13H15ClN2O2S2 m/z 330.0263 (330.0257).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 330.0257 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
48%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[N:5]=[C:6]([NH2:9])[S:7][CH:8]=1)([CH3:3])[CH3:2].[Cl:10][C:11]1[C:12]([CH3:21])=[C:13]([S:17](Cl)(=[O:19])=[O:18])[CH:14]=[CH:15][CH:16]=1>>[Cl:10][C:11]1[C:12]([CH3:21])=[C:13]([S:17]([NH:9][C:6]2[S:7][CH:8]=[C:4]([CH:1]([CH3:3])[CH3:2])[N:5]=2)(=[O:19])=[O:18])[CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C=1N=C(SC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C=CC1)S(=O)(=O)Cl)C
Step Two
Name
( 330.0257 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)S(=O)(=O)NC=1SC=C(N1)C(C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.